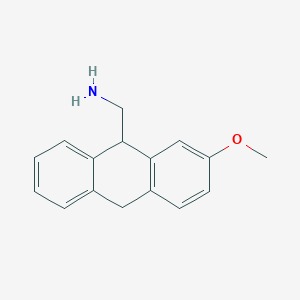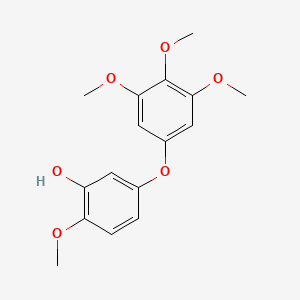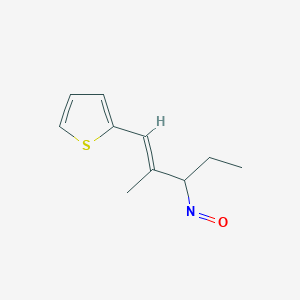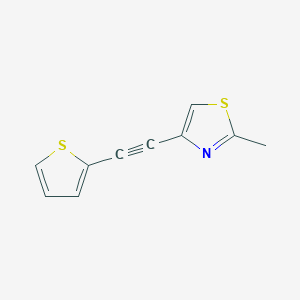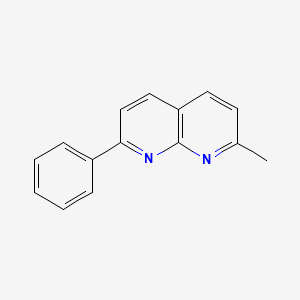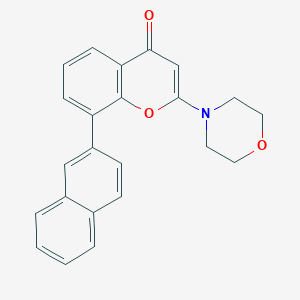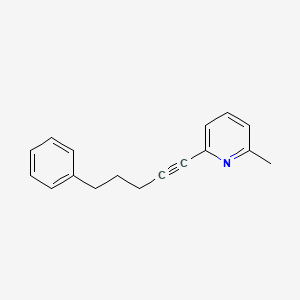
2-Methyl-6-(5-phenylpent-1-ynyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 2-méthyl-6-(5-phénylpent-1-ynyl)pyridine est un composé chimique de formule moléculaire C17H17N. C'est un dérivé de la pyridine, caractérisé par la présence d'un groupe méthyle en position 2 et d'un groupe phénylpentynyle en position 6.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 2-méthyl-6-(5-phénylpent-1-ynyl)pyridine implique généralement les étapes suivantes :
Matériaux de départ : La synthèse commence avec des matériaux de départ disponibles dans le commerce, tels que la 2-méthylpyridine et le 5-phénylpent-1-yne.
Conditions réactionnelles : La réaction est généralement réalisée sous atmosphère inerte, telle que l'azote ou l'argon, pour éviter l'oxydation.
Catalyseurs et réactifs : Des catalyseurs tels que le palladium ou le cuivre peuvent être utilisés pour faciliter la réaction de couplage entre la pyridine et l'alcyne. Des réactifs comme les bases (par exemple, le carbonate de potassium) sont souvent utilisés pour déprotoner l'alcyne et favoriser la réaction.
Méthodes de production industrielle
En milieu industriel, la production de 2-méthyl-6-(5-phénylpent-1-ynyl)pyridine peut impliquer des processus par lots à grande échelle ou des processus en flux continu. Les conditions réactionnelles sont optimisées pour maximiser le rendement et la pureté, et des techniques de purification avancées telles que la chromatographie sur colonne ou la recristallisation sont utilisées pour isoler le produit final.
Analyse Des Réactions Chimiques
Types de réactions
La 2-méthyl-6-(5-phénylpent-1-ynyl)pyridine peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des cétones ou des aldéhydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe alcyne en une alcène ou un alcane.
Substitution : Le cycle pyridine peut subir des réactions de substitution électrophile ou nucléophile.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrogène gazeux (H2) avec un catalyseur de palladium ou l'hydrure de lithium et d'aluminium (LiAlH4) sont utilisés.
Substitution : Des réactifs comme les halogènes (par exemple, le brome) ou les nucléophiles (par exemple, les amines) peuvent être utilisés dans des conditions appropriées.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones phénylpent-1-ynyl, tandis que la réduction peut produire des dérivés de phénylpent-1-ène.
4. Applications de la recherche scientifique
La 2-méthyl-6-(5-phénylpent-1-ynyl)pyridine a plusieurs applications dans la recherche scientifique :
Chimie : Elle est utilisée comme bloc de construction dans la synthèse de molécules organiques plus complexes.
Biologie : Le composé peut être utilisé dans des études impliquant l'inhibition enzymatique et la liaison aux récepteurs.
Industrie : Le composé peut être utilisé dans la production de produits chimiques et de matériaux spécialisés.
5. Mécanisme d'action
Le mécanisme d'action de la 2-méthyl-6-(5-phénylpent-1-ynyl)pyridine implique son interaction avec des cibles moléculaires spécifiques. Par exemple, elle peut agir comme un inhibiteur de certaines enzymes ou de certains récepteurs, modulant ainsi les voies biologiques. Le mécanisme exact dépend de l'application et de la cible spécifiques.
Applications De Recherche Scientifique
2-methyl-6-(5-phenylpent-1-ynyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-methyl-6-(5-phenylpent-1-ynyl)pyridine involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and target.
Comparaison Avec Des Composés Similaires
Composés similaires
2-méthyl-6-(phényléthynyl)pyridine : Un composé similaire avec un groupe éthynyle au lieu d'un groupe pentynyle.
2-méthyl-6-(phénylprop-1-ynyl)pyridine : Un autre dérivé avec un groupe propynyle.
Unicité
La 2-méthyl-6-(5-phénylpent-1-ynyl)pyridine est unique en raison de sa chaîne alcyne plus longue, qui peut conférer des propriétés chimiques et biologiques différentes par rapport à ses analogues à chaîne plus courte. Cette unicité peut être mise à profit dans la conception de composés ayant des activités spécifiques souhaitées.
Propriétés
Numéro CAS |
851854-15-4 |
|---|---|
Formule moléculaire |
C17H17N |
Poids moléculaire |
235.32 g/mol |
Nom IUPAC |
2-methyl-6-(5-phenylpent-1-ynyl)pyridine |
InChI |
InChI=1S/C17H17N/c1-15-9-8-14-17(18-15)13-7-3-6-12-16-10-4-2-5-11-16/h2,4-5,8-11,14H,3,6,12H2,1H3 |
Clé InChI |
NJJSTWRJIALOHE-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CC=C1)C#CCCCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


